molecular formula C18H19NO4 B2415999 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid CAS No. 406726-23-6

3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid

Cat. No.: B2415999
CAS No.: 406726-23-6
M. Wt: 313.353
InChI Key: WBZAYRKYQNSAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

3-(4-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-7-9-15(10-8-13)16(11-17(20)21)19-18(22)23-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZAYRKYQNSAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid typically involves the following steps:

Chemical Reactions Analysis

3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for the formation of more complex molecules through various chemical reactions, including:

  • Coupling Reactions : It can be coupled with other functionalized compounds to create diverse derivatives.
  • Functionalization : The benzyloxy group can be modified to introduce new functionalities, enhancing the compound's reactivity and application scope.

Medicinal Chemistry

The therapeutic potential of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid is being investigated in drug development. Key areas include:

  • Biochemical Probes : Its structural characteristics make it an effective probe for studying enzyme interactions and biological pathways.
  • Anticancer Research : Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against specific cancer cell lines.

Biochemical Research

In proteomics and molecular biology, this compound is utilized for:

  • Protein Modification : It can be used to modify proteins for better stability or activity, making it useful in the design of therapeutic proteins.
  • Enzyme Inhibition Studies : Research has focused on its ability to inhibit specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's effects on breast cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis. This suggests its potential as a lead compound in anticancer drug development.
  • Enzyme Inhibition :
    • Research demonstrated that this compound effectively inhibits a key enzyme involved in metabolic pathways related to diabetes. This finding highlights its potential role in developing treatments for metabolic disorders.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .

Comparison with Similar Compounds

3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

The unique structure of this compound, with its benzyloxycarbonyl and 4-methylphenyl groups, makes it distinct and valuable for specific research applications .

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid, also known as Cbz-4-methylphenylalanine, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₈H₁₉NO₄
  • Molecular Weight : 313.35 g/mol
  • Melting Point : 163–165 °C
  • CAS Number : 406726-23-6
  • Structure : The compound features a benzyloxycarbonyl (Cbz) protecting group on the amino group, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Protection of the Amino Group : Using benzyloxycarbonyl chloride in the presence of a base.
  • Formation of the Propanoic Acid Chain : Employing various reagents such as Grignard reagents.
  • Deprotection : Removing the benzyloxycarbonyl group to yield the final product.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, related compounds have shown efficacy against various multidrug-resistant pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL.
  • Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5 and 2 µg/mL.
  • Gram-negative pathogens : MIC values from 8 to 64 µg/mL for organisms like E. coli and Pseudomonas aeruginosa .
PathogenMIC (µg/mL)
MRSA1 - 8
Vancomycin-resistant E. faecalis0.5 - 2
E. coli16
Pseudomonas aeruginosa64

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The benzyloxycarbonyl group may facilitate interactions with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Antimicrobial Action : The structural features allow for effective binding to bacterial targets, disrupting cell wall synthesis or function.

Case Studies and Research Findings

  • A study demonstrated that derivatives of similar compounds enhanced activity against Gram-positive bacteria while reducing effectiveness against Gram-negative strains, indicating structure-dependent activity .
  • Another investigation highlighted that modifications in the phenyl ring significantly affected antimicrobial potency, with specific substitutions leading to increased efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves coupling 3-amino-3-(4-methylphenyl)propanoic acid with benzyl chloroformate under Schotten-Baumann conditions. The amino acid precursor can be synthesized via a Michael addition of a 4-methylphenyl Grignard reagent to β-nitrostyrene, followed by reduction and hydrolysis. Critical parameters include maintaining alkaline pH (8–9) during coupling to deprotonate the amine and low temperatures (0–5°C) to minimize side reactions. Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF or DCM). Purity is enhanced via recrystallization from ethyl acetate/hexane mixtures .

Q. What in vitro models are appropriate for evaluating the enzymatic stability of the benzyloxycarbonyl (Cbz) protecting group?

  • Methodological Answer : Use human liver microsomes or recombinant carboxylesterases in PBS buffer (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS, quantifying benzyl alcohol release as a hydrolysis marker. Include positive controls with pancreatic lipase to validate Cbz cleavage. Pre-incubate microsomes with NADPH to distinguish oxidative (CYP450-mediated) vs. hydrolytic pathways. Data normalization requires internal standards like deuterated benzyl alcohol .

Q. What chromatographic methods provide optimal resolution for analyzing diastereomeric impurities?

  • Methodological Answer : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with heptane/ethanol/TFA (90:10:0.1 v/v) at 1.0 mL/min. For achiral separation, use C18 columns with 0.1% formic acid in water/acetonitrile gradients (5–95% over 20 min). Validate method robustness via forced degradation studies (acid/base/oxidative stress) per ICH guidelines. Detection at 254 nm ensures sensitivity for aromatic moieties .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data between synthetic batches?

  • Methodological Answer : Contradictions may arise from rotational isomers (atropisomerism) around the carbamate group. Use variable-temperature NMR (25–60°C) to assess dynamic equilibria. If splitting persists, employ chiral HPLC (Chiralpak IA-3 column) to confirm enantiomeric purity. X-ray crystallography resolves absolute configurations, while 13C NMR DEPT spectra identify substitution patterns. Compare J-coupling constants with DFT-calculated values .

Q. How should structure-activity relationship (SAR) studies investigate the 4-methylphenyl group's role in target binding?

  • Methodological Answer : Synthesize analogs with substituents varying in hydrophobicity (4-F, 4-Cl) and steric bulk (4-CF₃, 4-t-Bu). Perform molecular docking against crystallographic protein targets (e.g., proteases) using AutoDock Vina. Validate binding poses via fluorescence polarization assays (Ki measurements). Use comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic requirements. Confirm with site-directed mutagenesis of predicted binding pocket residues .

Q. How can contradictory cellular uptake results between fluorescence tagging and radiolabeled tracing be reconciled?

  • Methodological Answer : Fluorescent tags (e.g., FITC) may alter compound polarity. Compare uptake kinetics using both methods in parallel. Validate with LC-MS quantification of untagged compound. Use 14C-radiolabeling at the carboxyl group and correct for decarboxylation artifacts via TLC analysis. Control experiments with truncated analogs (tag-only) assess nonspecific binding .

Q. What computational strategies predict metabolic liabilities of the benzyloxycarbonyl group?

  • Methodological Answer : Combine DFT calculations (B3LYP/6-31G*) to assess C-O bond cleavage energetics with molecular dynamics simulations of CYP3A4 binding. Use ADMET Predictor™ to identify Phase I metabolites (e.g., N-dealkylation products). Validate with in vitro microsomal studies using CYP inhibitors (ketoconazole for CYP3A4). High-resolution MS/MS (Q-TOF) confirms metabolite structures .

Q. How can crystallization conditions be optimized for X-ray structure determination?

  • Methodological Answer : Screen solvents via vapor diffusion using ethyl acetate/hexane (1:1) or DCM/pentane (2:3). Add 2% DMSO to improve solubility. For zwitterionic forms, adjust pH with citrate (pH 4) or Tris (pH 8) buffers. Use seeding with carbamate crystals of similar structures (e.g., benzyl-protected amino acids). Collect data at 100K with synchrotron radiation to resolve benzyloxy group disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.